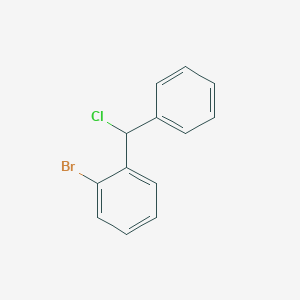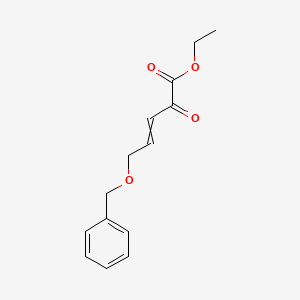![molecular formula C26H38Br2O8 B12559077 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene CAS No. 174713-42-9](/img/structure/B12559077.png)
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is a complex organic compound characterized by its naphthalene core and multiple ethoxy and bromoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy groups make the compound susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation might produce a corresponding carboxylic acid derivative.
Scientific Research Applications
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Materials Science: The compound’s multiple ethoxy groups make it useful in the design of flexible and conductive polymers.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific studies are limited.
Mechanism of Action
The mechanism of action for 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene primarily involves its reactivity due to the bromoethoxy groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through these reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the bromoethoxy group and is used in similar nucleophilic substitution reactions.
1,5-Bis(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)naphthalene: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution but potentially useful in other types of reactions.
Uniqueness
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is unique due to its combination of a naphthalene core with multiple bromoethoxy groups, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
174713-42-9 |
|---|---|
Molecular Formula |
C26H38Br2O8 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
1,5-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]naphthalene |
InChI |
InChI=1S/C26H38Br2O8/c27-7-9-29-11-13-31-15-17-33-19-21-35-25-5-1-3-23-24(25)4-2-6-26(23)36-22-20-34-18-16-32-14-12-30-10-8-28/h1-6H,7-22H2 |
InChI Key |
QEBGKBMAEKERIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCCOCCOCCOCCBr)C(=C1)OCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
